molecular formula C18H20N4O3 B5795289 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide

Cat. No. B5795289
M. Wt: 340.4 g/mol
InChI Key: JNZYNIBGVVFRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential biomedical applications. This compound has been reported to have a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide is not fully understood, but it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has been reported to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of fungi and bacteria. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has several advantages for lab experiments, including its ease of synthesis and its wide range of biological activities. However, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide. One potential direction is the development of new derivatives of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide with improved solubility and bioavailability. Another direction is the study of the mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide in more detail, to better understand its biological activities. Additionally, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide could be tested in preclinical and clinical trials for its potential use as a cancer therapy or antibiotic.

Synthesis Methods

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide can be synthesized using various methods, including the reaction of 4-methylpiperazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain pure N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide.

Scientific Research Applications

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has been extensively studied for its potential biomedical applications. It has been reported to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been shown to have antifungal and antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)15-8-6-14(7-9-15)19-18(23)16-4-2-3-5-17(16)22(24)25/h2-9H,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZYNIBGVVFRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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